4-(Acetylamino)phenyl 4-fluoro-3-methylbenzenesulfonate
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Overview
Description
4-(Acetylamino)phenyl 4-fluoro-3-methylbenzenesulfonate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of an acetylamino group, a fluorine atom, and a methylbenzenesulfonate group, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetylamino)phenyl 4-fluoro-3-methylbenzenesulfonate typically involves the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with 4-acetylaminophenol. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to ensure optimal yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and automated systems are employed to maintain consistent reaction conditions and high throughput. Purification steps, such as recrystallization or chromatography, are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Acetylamino)phenyl 4-fluoro-3-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The acetylamino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted sulfonates.
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of amines or other reduced products.
Scientific Research Applications
4-(Acetylamino)phenyl 4-fluoro-3-methylbenzenesulfonate has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Acetylamino)phenyl 4-fluoro-3-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the fluorine atom enhances its binding affinity and specificity. The acetylamino group can form hydrogen bonds with target proteins, further stabilizing the interaction.
Comparison with Similar Compounds
Similar Compounds
- 4-(Acetylamino)phenyl 4-chloro-3-methylbenzenesulfonate
- 4-(Acetylamino)phenyl 4-bromo-3-methylbenzenesulfonate
- 4-(Acetylamino)phenyl 4-iodo-3-methylbenzenesulfonate
Uniqueness
4-(Acetylamino)phenyl 4-fluoro-3-methylbenzenesulfonate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more reactive and selective in certain chemical reactions compared to its chloro, bromo, and iodo counterparts. The fluorine atom also enhances the compound’s stability and bioavailability, making it a valuable molecule for various applications.
Properties
IUPAC Name |
(4-acetamidophenyl) 4-fluoro-3-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO4S/c1-10-9-14(7-8-15(10)16)22(19,20)21-13-5-3-12(4-6-13)17-11(2)18/h3-9H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZRUTBXSVINGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)OC2=CC=C(C=C2)NC(=O)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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